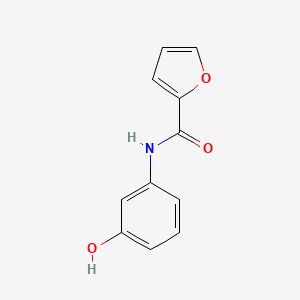

N-(3-hydroxyphenyl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMLYZBIXTXDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356747 | |

| Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55679-22-6 | |

| Record name | N-(3-hydroxyphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(3-hydroxyphenyl)furan-2-carboxamide

Abstract

This technical guide provides a detailed exploration of the synthetic pathways for N-(3-hydroxyphenyl)furan-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. The furan-2-carboxamide scaffold is a prevalent motif in a wide array of biologically active compounds, valued for its ability to engage in various intermolecular interactions.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering an in-depth analysis of synthetic strategies, a step-by-step experimental protocol, and the underlying chemical principles governing the transformation. The primary focus is on the robust and efficient acylation of 3-aminophenol with furan-2-carbonyl chloride, with a discussion of alternative methods employing modern amide coupling reagents.

Introduction and Strategic Overview

This compound (CAS No. 55679-22-6) is an organic compound featuring a furan ring linked to a hydroxyphenyl group via an amide bond.[4] The amide bond is a cornerstone of biological systems and pharmaceutical compounds, known for its exceptional stability and role as a hydrogen bond donor/acceptor.[5] The furan moiety, a five-membered aromatic heterocycle, serves as a versatile scaffold that can mimic phenyl rings while offering distinct electronic properties and metabolic profiles.[3]

The synthesis of this target molecule hinges on the formation of the central amide linkage. The two most logical and field-proven retrosynthetic disconnections are:

-

Acyl Chloride Pathway: Reaction between an activated carboxylic acid derivative, furan-2-carbonyl chloride, and the nucleophilic amine, 3-aminophenol. This is often the most direct and high-yielding approach.

-

Amide Coupling Pathway: Direct condensation of furan-2-carboxylic acid and 3-aminophenol, facilitated by a coupling reagent that activates the carboxylic acid in situ.

This guide will provide a detailed protocol for the acyl chloride pathway due to its efficiency and cost-effectiveness, while also discussing the merits and mechanisms of the amide coupling approach for contexts where milder conditions are paramount.

Primary Synthesis Pathway: Nucleophilic Acyl Substitution

The most common and industrially scalable method for forming the target amide is the reaction of furan-2-carbonyl chloride with 3-aminophenol.[6] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanistic Rationale

The reaction is initiated by the attack of the lone pair of electrons from the nitrogen atom of 3-aminophenol on the highly electrophilic carbonyl carbon of furan-2-carbonyl chloride. The presence of the electron-withdrawing chlorine atom and oxygen atom makes the carbonyl carbon susceptible to nucleophilic attack. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group. A non-nucleophilic base, such as triethylamine (Et₃N), is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards product formation.

Visualization of the Core Reaction

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of analogous furan-2-carboxamides.[5][7]

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Notes |

| 3-Aminophenol | 591-27-5 | 109.13 | 1.09 g | 1.0 | Starting nucleophile. |

| Furan-2-carbonyl chloride | 2526-42-3 | 130.52 | 1.31 g (1.0 mL) | 1.0 | Acylating agent. Moisture sensitive. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.01 g (1.4 mL) | 1.0 | Base. Should be dry. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - | Anhydrous solvent. |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | ~30 mL | - | For aqueous work-up. |

| Sat. Sodium Bicarbonate | 144-55-8 | 84.01 | ~30 mL | - | For aqueous work-up. |

| Brine (Sat. NaCl) | 7647-14-5 | 58.44 | ~30 mL | - | For aqueous work-up. |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.09 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the 3-aminophenol is fully dissolved.

-

Base Addition: Add triethylamine (1.4 mL, 10.0 mmol) to the solution.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is critical to control the initial exothermic reaction upon addition of the acid chloride.

-

Acyl Chloride Addition: Add furan-2-carbonyl chloride (1.0 mL, 10.0 mmol) dropwise to the cooled, stirring solution over 5-10 minutes using a syringe. A precipitate (triethylammonium chloride) will likely form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the 3-aminophenol spot indicates reaction completion.

-

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (1 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 30 mL) to remove any unreacted acid chloride and acidic impurities, and finally with brine (1 x 30 mL) to reduce the amount of water in the organic phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Alternatively, for higher purity, perform flash column chromatography on silica gel.[8]

-

-

Characterization: Confirm the identity and purity of the final white to off-white solid product by melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Pathway: Amide Coupling Reagents

For substrates that are sensitive to the conditions of the acyl chloride method, direct amide coupling of furan-2-carboxylic acid with 3-aminophenol offers a milder alternative. This approach relies on coupling reagents to activate the carboxylic acid in situ.

Common Coupling Systems

-

Carbodiimides (DCC, EDC): Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide. The use of additives like 1-Hydroxybenzotriazole (HOBt) is common to suppress side reactions and reduce racemization in chiral substrates.[9]

-

Phosphonium/Uronium Reagents (PyBOP, HATU): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), offer high efficiency and fast reaction times.[10][11]

The primary advantage is the ability to perform the reaction under neutral or near-neutral pH and at room temperature, which is beneficial for complex molecules with sensitive functional groups. The main drawback can be the cost of the reagents and the need to remove byproducts (e.g., dicyclohexylurea from DCC) during purification.[9]

Experimental Workflow and Data Management

A systematic workflow is essential for reproducible results.

Workflow Diagram

Caption: A standardized workflow for the synthesis and analysis of the target compound.

Expected Product Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 55679-22-6 | [4] |

| Molecular Formula | C₁₁H₉NO₃ | [4][12] |

| Molecular Weight | 203.19 g/mol | [4][12] |

| Appearance | White to off-white solid | (Expected) |

| Purity | >95% (post-purification) | (Target) |

Safety and Handling

-

Furan-2-carbonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

3-Aminophenol is harmful if swallowed or in contact with skin.

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthesis of this compound is most reliably achieved through the Schotten-Baumann-type reaction between 3-aminophenol and furan-2-carbonyl chloride in the presence of a base. This method is high-yielding, straightforward, and utilizes readily available starting materials. The detailed protocol provided herein offers a robust and reproducible procedure for obtaining the target compound in high purity. For substrates requiring milder conditions, modern amide coupling reagents present a powerful alternative. This guide serves as a comprehensive resource, blending theoretical principles with practical, actionable protocols for researchers in the chemical sciences.

References

-

PubChem. (n.d.). N-(3-hydroxyphenyl)-5-nitro-furan-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Rojas-Altuve, F., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry. Retrieved from [Link]

-

Iram, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Furancarboxamide, 5-(hydroxymethyl)-2-methyl-N-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-hydroxyphenyl)furan-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2′-Bifurans and 2-(Thiophen-2-yl)furans. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

-

PubChem. (n.d.). N-hydroxy-N-methylfuran-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Retrieved from [Link]

-

VTT's Research Information Portal. (2019). Separation and purification of furan carboxylates. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

- Google Patents. (n.d.). EP4032881A1 - Method and apparatus for purifying a furan derivative.

-

Ali, S., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). N-[3-(3-aminopropoxy)phenyl]furan-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Quintero-Mora, Y. J., et al. (2013). N-(2-Nitrophenyl)furan-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

SpectraBase. (n.d.). N-ethylfuran-2-carboxamide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Furan-2-carboxamide, N-ethyl-N-(3-methylphenyl)-. Retrieved from [Link]

- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.

-

Doc Brown's Chemistry. (n.d.). Reaction of acid chlorides with amines reaction of acid anhydrides with amines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thiophene-3-carbonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103360269B - Preparation method of 3-chloro-2-aminophenol.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. 55679-22-6|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. N-(2-Nitrophenyl)furan-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hepatochem.com [hepatochem.com]

- 11. peptide.com [peptide.com]

- 12. N-(4-hydroxyphenyl)furan-2-carboxamide | C11H9NO3 | CID 747955 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(3-hydroxyphenyl)furan-2-carboxamide: Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Furan Scaffold

The furan-2-carboxamide moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural characteristics allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific derivative, N-(3-hydroxyphenyl)furan-2-carboxamide, providing a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications based on the activities of structurally related analogs. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | N-(2-Hydroxyphenyl)thiourea (Related Analog) | N-(4-hydroxyphenyl)furan-2-carboxamide (Isomer) |

| Molecular Formula | C₁₁H₉NO₃ | C₇H₈N₂OS | C₁₁H₉NO₃ |

| Molecular Weight | 203.20 g/mol | 168.22 g/mol | 203.19 g/mol |

| Physical State | Solid | Solid | Solid |

| Color | White | White | Not Specified |

| Odor | Odorless | Odorless | Not Specified |

| Melting Point | Not available | 158 - 160 °C[1] | Not available |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF) | Not Specified | Not Specified |

| pKa | Estimated phenolic OH ~9-10; Estimated amide NH ~17 | Not Specified | Not Specified |

| LogP | Estimated ~2-3 | Not Specified | Not Specified |

Note: Values for this compound are estimated based on its structure and data from related compounds. Experimental verification is required.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a standard amidation reaction between furan-2-carbonyl chloride and 3-aminophenol. This method is a common and effective way to form the amide bond.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 3-aminophenol attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride.

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials:

-

Furan-2-carbonyl chloride

-

3-Aminophenol

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir at room temperature.

-

Addition of Acid Chloride: Slowly add a solution of furan-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for synthesis and purification.

Spectroscopic Characterization (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~10.0-10.5 (s, 1H, -OH)

-

δ ~9.5-10.0 (s, 1H, -NH)

-

δ ~7.8-8.0 (m, 1H, furan H5)

-

δ ~7.0-7.5 (m, 4H, phenyl protons and furan H3)

-

δ ~6.6-6.8 (m, 1H, furan H4)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~158-160 (C=O, amide)

-

δ ~157-159 (C-OH, phenyl)

-

δ ~145-148 (C5, furan)

-

δ ~140-142 (C2, furan)

-

δ ~129-131 (CH, phenyl)

-

δ ~115-118 (CH, furan)

-

δ ~110-114 (CH, phenyl)

-

δ ~106-109 (CH, phenyl)

-

-

IR (KBr, cm⁻¹):

-

~3300-3400 (O-H stretch, N-H stretch)

-

~1640-1660 (C=O stretch, amide I)

-

~1520-1550 (N-H bend, amide II)

-

~3100-3150 (C-H stretch, aromatic)

-

-

Mass Spectrometry (ESI+):

-

m/z = 204.06 [M+H]⁺

-

Potential Biological Activities and Therapeutic Prospects

The furan-2-carboxamide scaffold is a privileged structure in drug discovery. Numerous derivatives have been reported to exhibit a range of biological activities.[3][4][5]

-

Anticancer Activity: Several furan-2-carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action can vary, with some compounds acting as microtubule stabilizing agents, inducing mitotic arrest and apoptosis.

-

Antimicrobial Activity: The furan nucleus is present in many compounds with antibacterial and antifungal properties.[4] Furan-2-carboxamide derivatives have shown inhibitory activity against a range of bacterial and fungal strains.

-

Anti-inflammatory Activity: Some furan-containing compounds have been investigated as potential anti-inflammatory agents, with some derivatives showing selective inhibition of COX-2.

Given these precedents, this compound represents a promising candidate for further biological evaluation. The presence of the hydroxyphenyl group provides a site for potential hydrogen bonding interactions with biological targets and could influence the compound's pharmacokinetic profile.

Safety and Handling

Based on the safety data for the isomeric N-(4-hydroxyphenyl)furan-2-carboxamide, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Future Directions and Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. This guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and an overview of the potential biological activities associated with its structural class.

Key areas for future research include:

-

Full Physicochemical and Spectroscopic Characterization: Experimental determination of the melting point, solubility, pKa, and logP, as well as obtaining complete NMR, IR, and MS spectra.

-

In Vitro Biological Screening: Evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities against relevant cell lines and microbial strains.

-

Mechanism of Action Studies: If promising activity is identified, further studies to elucidate the molecular mechanism of action are warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to explore the impact of structural modifications on biological activity.

By systematically exploring these avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective therapeutic agents.

References

-

World Journal of Pharmaceutical Research. (2022). A comprehensive review on furan and its derivatives. [Link]

-

MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. [Link]

-

ResearchGate. (2019). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. [Link]

-

IntechOpen. (2021). A Comparative Guide to Furan-2-Carboxamide Derivatives as Antimicrobial Agents. [Link]

Sources

"N-(3-hydroxyphenyl)furan-2-carboxamide" CAS number 55679-22-6

An In-depth Technical Guide to the Furan-2-Carboxamide Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Preamble: A comprehensive search for specific technical data on N-(3-hydroxyphenyl)furan-2-carboxamide (CAS Number 55679-22-6) did not yield sufficient peer-reviewed studies, detailed experimental protocols, or established biological targets to construct a dedicated in-depth guide. However, the core chemical structure, the furan-2-carboxamide scaffold, is prevalent in a multitude of biologically active compounds and represents a significant area of research in medicinal chemistry.[1][2] This guide, therefore, focuses on this broader, well-documented class of molecules. It will serve as a technical resource for researchers and drug development professionals by providing general synthesis strategies, an overview of diverse biological activities found in its derivatives, and representative experimental protocols.

Introduction to the Furan-2-Carboxamide Scaffold

The furan-2-carboxamide moiety consists of a five-membered aromatic furan ring linked to a substituted amine via an amide bond. This structure is a "privileged scaffold" in drug discovery, meaning it is capable of binding to a wide range of biological targets.[1][2] The furan ring, being an electron-rich aromatic system, can participate in various non-covalent interactions, while the amide group can act as both a hydrogen bond donor and acceptor. The versatility of this scaffold is further enhanced by the ease with which substituents can be introduced at multiple positions on both the furan and the phenyl rings, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. Derivatives of this class have shown a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and enzyme-inhibiting properties.[2][3]

General Synthesis and Characterization Strategies

The most common and direct method for synthesizing N-aryl furan-2-carboxamides is through the coupling of a furan-2-carboxylic acid (or its activated form) with a corresponding aniline derivative.

Amide Bond Formation

A typical synthetic approach involves the activation of the carboxylic acid group of 2-furoic acid to facilitate nucleophilic attack by the amino group of a substituted aniline (such as 3-aminophenol).

Protocol 1: General Synthesis via Acyl Chloride

This protocol describes a common Schotten-Baumann-type reaction, which is robust and generally high-yielding.[4][5]

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend or dissolve 2-furoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (approx. 1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride. Allow the reaction to stir at room temperature or with gentle heating until the evolution of gas ceases and the acid is fully converted (monitor by TLC).

-

Solvent Removal: Remove the excess acylating agent and solvent under reduced pressure. The resulting crude furan-2-carbonyl chloride is often used directly in the next step.

-

Amidation: In a separate flask, dissolve the aniline derivative (e.g., 3-aminophenol, 1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2-1.5 eq) in an anhydrous solvent (e.g., DCM, THF).

-

Coupling Reaction: Cool the amine solution to 0 °C. Add a solution of the furan-2-carbonyl chloride in the same solvent dropwise.

-

Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or flash column chromatography on silica gel.[6]

Diagram 1: General Synthesis Workflow This diagram illustrates the key steps in the synthesis of N-aryl furan-2-carboxamides.

Caption: Workflow for synthesizing furan-2-carboxamides.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[7][8]

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[8]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide bond.[5]

Biological Activities and Potential Therapeutic Targets

While data on this compound is scarce, numerous other derivatives of this scaffold have been synthesized and evaluated, revealing a wide array of biological activities.

| Derivative Class | Biological Target/Activity | Potential Application | Reference(s) |

| General Furan-2-Carboxamides | Anti-biofilm activity against P. aeruginosa | Infectious Diseases | [7][9] |

| 2,5-Dimethylfuran-3-Carboxamides | Inhibition of H5N1 Influenza A virus | Antiviral Therapy | [3] |

| Furan-based Thiosemicarbazones | Inhibition of SARS-CoV-2 Main Protease (Mpro) | COVID-19 Treatment | [8] |

| Furan Chalcones | Urease Inhibition | Treatment of H. pylori infections | [10] |

| N-Phenyl-2-quinolone-3-carboxamides | PI3Kα Inhibition | Cancer Therapy | [11] |

| General Furan Derivatives | Antibacterial, Antifungal, Anti-inflammatory | Broad-spectrum Therapeutics | [1][2] |

Case Study: Inhibition of Lactate Dehydrogenase (LDH) in Cancer Metabolism

Many cancer cells exhibit a metabolic shift known as the "Warburg effect," where they favor glycolysis for energy production even in the presence of oxygen.[12] This process generates large amounts of pyruvate, which is then converted to lactate by the enzyme Lactate Dehydrogenase (LDH), particularly the LDHA isoform.[12][13] This conversion is crucial for regenerating NAD⁺, which is required to sustain high glycolytic rates. Therefore, inhibiting LDH is a promising strategy to disrupt cancer cell metabolism, reduce energy production, and induce cell death.[12] Several classes of small molecules, including some polyphenols and heterocyclic compounds, have been investigated as LDH inhibitors.[13][14] The furan-2-carboxamide scaffold represents a potential starting point for designing novel LDH inhibitors.

Diagram 2: Role of LDH in the Warburg Effect This diagram shows the metabolic pathway targeted by LDH inhibitors in cancer cells.

Caption: LDH inhibition disrupts the cancer-associated Warburg effect.

Representative Experimental Protocol: LDH Enzyme Inhibition Assay

To determine if a novel furan-2-carboxamide derivative can inhibit LDH, a standard in vitro enzyme activity assay is performed. This assay typically measures the decrease in NADH concentration, which absorbs light at 340 nm.

Protocol 2: In Vitro LDH Activity/Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Enzyme Solution: Prepare a working solution of purified human LDHA enzyme in assay buffer.

-

Substrate Solution: Prepare a solution of sodium pyruvate in assay buffer.

-

Cofactor Solution: Prepare a solution of NADH in assay buffer.

-

Test Compound: Prepare stock solutions of the furan-2-carboxamide derivative in DMSO, followed by serial dilutions in assay buffer.

-

-

Assay Setup (96-well plate):

-

Add 20 µL of the test compound dilution (or DMSO for control) to each well.

-

Add 140 µL of a master mix containing assay buffer, pyruvate, and NADH.

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for 10-15 minutes to allow the compound to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 40 µL of the LDHA enzyme solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic mode) for 15-30 minutes. The rate of decrease is proportional to LDH activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Normalize the data to the control (DMSO) wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Diagram 3: LDH Inhibition Assay Workflow This diagram outlines the steps for performing an in vitro LDH enzyme inhibition assay.

Caption: Step-by-step workflow for an LDH enzyme inhibition assay.

Conclusion and Future Outlook

The furan-2-carboxamide scaffold is a versatile and valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, targeting enzymes and pathways implicated in cancer, infectious diseases, and inflammation. While the specific compound this compound remains underexplored, the general principles of synthesis and evaluation outlined in this guide provide a solid foundation for researchers interested in investigating this and related molecules. Future work in this area will likely focus on leveraging structure-based drug design and diversity-oriented synthesis to develop furan-2-carboxamide derivatives with enhanced potency, selectivity, and drug-like properties for a variety of therapeutic applications.

References

-

Patsnap Synapse. (2024, June 21). What are L-lactate dehydrogenase inhibitors and how do they work? Retrieved from Patsnap Synapse.[12]

-

PMC - NIH. (n.d.). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Retrieved from PMC - NIH.[13]

-

MedchemExpress.com. (n.d.). Lactate Dehydrogenase | Inhibitors. Retrieved from MedchemExpress.com.

-

Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. (2022, September 28). Frontiers in Pharmacology.[14]

-

Granchi, C., et al. (n.d.). Lactate Dehydrogenase Inhibition: Exploring Possible Applications Beyond Cancer Treatment. Taylor & Francis Online.[15]

-

Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. (n.d.). ResearchGate.[16]

-

Examples of furan derivatives with biological activity. (n.d.). ResearchGate.[17]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC.[7]

-

Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.). Royal Society of Chemistry.[6]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025, May 5). PubMed.[9]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). MDPI.[18]

-

N-(4-hydroxyphenyl)furan-2-carboxamide | C11H9NO3 | CID 747955. (n.d.). PubChem.[19]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate.[20]

-

Furan: A Promising Scaffold for Biological Activity. (n.d.). Preprints.org.[1]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). ResearchGate.[2]

-

Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide. (n.d.). Benchchem.[4]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (n.d.). PMC - PubMed Central.[8]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate.[21]

-

(PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (n.d.). ResearchGate.[5]

-

Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. (n.d.). Royal Society of Chemistry.[3]

-

5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. (n.d.). Google Patents.[22]

-

Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. (2023, August 30). Semantic Scholar.[10]

-

BindingDB PrimarySearch_ki. (n.d.). BindingDB.[23]

-

N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). (n.d.). PubMed.[11]

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023, December 22). MDPI.[24]

-

New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017, September 18). NIH.[25]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019, May 8). Oriental Journal of Chemistry.[26]

Sources

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]

- 13. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. N-(4-hydroxyphenyl)furan-2-carboxamide | C11H9NO3 | CID 747955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

- 23. BindingDB BDBM62398 5-(2,5-dichlorophenyl)-N-(2,5-dimethylphenyl)-2-furamide::5-(2,5-dichlorophenyl)-N-(2,5-dimethylphenyl)-2-furancarboxamide::5-(2,5-dichlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide::5-[2,5-bis(chloranyl)phenyl]-N-(2,5-dimethylphenyl)furan-2-carboxamide::SR-02000000242::SR-02000000242-1::cid_1114196 [bindingdb.org]

- 24. mdpi.com [mdpi.com]

- 25. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An Investigative Guide to the Mechanism of Action of N-(3-hydroxyphenyl)furan-2-carboxamide

A Hypothetical Framework for Researchers and Drug Development Professionals

Part 1: Introduction and The Investigative Challenge

N-(3-hydroxyphenyl)furan-2-carboxamide is a small molecule characterized by a furan-2-carboxamide core linked to a 3-hydroxyphenyl moiety. While its structure is noted in chemical databases, a significant gap exists in the public scientific literature regarding its specific biological activity and mechanism of action (MoA).[1] This guide addresses this knowledge gap not by presenting established facts, but by constructing a scientifically rigorous, hypothesis-driven framework for its investigation.

The structural motifs within this compound, particularly the furan-carboxamide scaffold, are prevalent in compounds with a wide array of biological activities, including anticancer, anti-biofilm, and antiviral properties.[2][3][4][5] This structural precedent strongly suggests that this compound is not biologically inert. This document will synthesize available data on structurally related compounds to propose a primary hypothetical MoA: the inhibition of Histone Deacetylases (HDACs) .

This guide is designed for researchers and drug development professionals, providing the theoretical basis for this hypothesis and a detailed, practical roadmap for its experimental validation.

Part 2: The Histone Deacetylase (HDAC) Inhibitor Hypothesis

HDACs are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine residues on both histone and non-histone proteins.[6][7] This deacetylation process typically leads to a more compact chromatin structure, repressing gene transcription.[6][8] Dysregulation of HDAC activity is implicated in numerous diseases, most notably cancer, making HDACs validated and compelling drug targets.[8][9] Several HDAC inhibitors (HDACis) are now FDA-approved for cancer therapy.[8]

The MoA of HDACis generally involves two key mechanisms: the induction of histone acetylation and the acetylation of non-histone proteins like transcription factors.[10] This leads to changes in gene expression that can promote cell cycle arrest, apoptosis (programmed cell death), and inhibit angiogenesis in malignant cells.[7][8]

Structural Rationale for the Hypothesis

The canonical pharmacophore for a classical, zinc-dependent HDAC inhibitor consists of three key components, all of which can be mapped onto the structure of this compound:

-

Cap Group: A surface-recognition domain that interacts with residues at the rim of the HDAC active site tunnel. The furan ring of the subject molecule can serve this function.

-

Linker: A connecting unit that positions the other components within the active site. The amide bond (-CONH-) serves as this linker.

-

Zinc-Binding Group (ZBG): A functional group that chelates the catalytic Zn²⁺ ion at the base of the active site, which is essential for the deacetylation reaction.[6] We hypothesize that the 3-hydroxyphenyl group , specifically the phenolic hydroxyl (-OH), acts as the ZBG. This is analogous to other HDAC inhibitors where a hydroxyl or hydroxamic acid group performs this critical zinc-chelating function.

Numerous patents and research articles describe furan-2-carboxamide and quinoline-2-carboxamide derivatives as potent HDAC inhibitors, lending strong support to this hypothesis.[11]

Part 3: Visualizing the Proposed Mechanism

To conceptualize the proposed mechanism, two diagrams are presented. The first illustrates the general catalytic cycle of HDACs, and the second depicts the hypothetical binding mode of this compound as an inhibitor.

Caption: Generalized catalytic mechanism of a zinc-dependent Histone Deacetylase (HDAC).

Caption: Proposed binding of the compound in the HDAC active site.

Part 4: Experimental Validation Workflow

Trustworthiness in science is built on verifiable protocols. The following section outlines a logical, multi-stage workflow to systematically test the HDAC inhibitor hypothesis. This workflow progresses from broad, cell-free activity to specific, cell-based target engagement.

Caption: Step-wise experimental workflow for validating the HDAC inhibitor hypothesis.

Protocol 4.1: In Vitro HDAC Activity Assay

Objective: To determine if this compound can directly inhibit HDAC enzyme activity and to quantify its potency (IC₅₀).

Methodology: A fluorogenic assay is a standard and robust method.[12]

-

Reagents & Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1 from a commercial vendor).

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).[12]

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys™).

-

Developer solution (e.g., Fluor de Lys™ Developer containing Trichostatin A to stop the reaction).

-

This compound, dissolved in DMSO to create a stock solution.

-

Known HDAC inhibitor as a positive control (e.g., Trichostatin A or Vorinostat).

-

96-well black microplates.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).[12]

-

-

Procedure:

-

Prepare serial dilutions of the test compound in HDAC Assay Buffer. A typical starting range is from 100 µM down to 1 nM.

-

In the 96-well plate, add 25 µL of the diluted compound or control (positive control, or 1% DMSO as a negative control) to appropriate wells.

-

Add 25 µL of diluted HDAC enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of the Developer solution to each well.

-

Incubate at room temperature for 15 minutes to allow for signal development.[12]

-

Read the fluorescence on the plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data with the negative control (1% DMSO) set to 100% activity and the positive control (e.g., Trichostatin A) set to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (sigmoidal, variable slope) to calculate the IC₅₀ value.

-

Protocol 4.2: Isothermal Titration Calorimetry (ITC)

Objective: To confirm a direct, physical interaction between the compound and the HDAC enzyme and to determine the binding affinity (Kᴅ) and thermodynamic profile.

Methodology: ITC directly measures the heat released or absorbed during a binding event.

-

Reagents & Materials:

-

Highly purified, concentrated recombinant HDAC enzyme.

-

ITC Buffer (e.g., PBS), dialyzed extensively to ensure buffer matching.

-

This compound, dissolved in the exact same ITC buffer.

-

Isothermal Titration Calorimeter.

-

-

Procedure:

-

Load the HDAC protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the concentrated compound solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of small, sequential injections of the compound into the protein solution.

-

A control experiment, injecting the compound into buffer alone, must be performed to subtract the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH).

-

Protocol 4.3: Cellular Target Engagement Assay (Western Blot)

Objective: To determine if the compound can enter cells and inhibit HDAC activity, leading to the expected downstream biological effect: an increase in histone acetylation.

Methodology: Western blotting is used to detect the level of acetylated histones in treated cells.

-

Reagents & Materials:

-

A relevant cancer cell line (e.g., HeLa, HCT116).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: Anti-acetyl-Histone H3 (or H4) and Anti-total-Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

SDS-PAGE gels and Western blotting apparatus.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the compound (e.g., 0.1x, 1x, 10x the determined IC₅₀) for a set time (e.g., 6, 12, or 24 hours). Include a vehicle (DMSO) control.

-

Wash the cells with cold PBS and lyse them on ice using lysis buffer.

-

Quantify the protein concentration in the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with the antibody against total Histone H3 to confirm equal loading.

-

-

Data Analysis:

-

Perform densitometry on the bands to quantify the signal intensity.

-

Normalize the acetyl-H3 signal to the total-H3 signal for each lane.

-

A dose-dependent increase in the normalized acetyl-H3 signal compared to the vehicle control confirms cellular target engagement.

-

Part 5: Data Interpretation & Future Directions

The successful execution of this workflow will generate critical data to support or refute the primary hypothesis.

Table 1: Hypothetical Data Summary for a Validated HDAC Inhibitor

| Parameter | Experiment | Expected Result | Interpretation |

|---|---|---|---|

| IC₅₀ | In Vitro Activity Assay | < 10 µM | The compound is a potent inhibitor of the HDAC enzyme. |

| Kᴅ | Isothermal Titration Calorimetry | < 10 µM | The compound binds directly to the HDAC enzyme with high affinity. |

| Histone Acetylation | Cellular Western Blot | Dose-dependent increase | The compound engages and inhibits its target in a cellular environment. |

Future Directions:

-

Isoform Selectivity: Test the compound against a panel of different HDAC isoforms (Class I, IIa, IIb, IV) to determine its selectivity profile, which has significant implications for therapeutic window and side effects.[13]

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the parent compound to understand which structural features are critical for activity and to optimize potency and selectivity.

-

Cell-Based Phenotypic Assays: Evaluate the compound's effect on cancer cell proliferation, apoptosis, and cell cycle progression to link target engagement with anti-cancer activity.

-

In Vivo Studies: If in vitro and cellular data are promising, advance the compound to preclinical animal models to assess its efficacy, pharmacokinetics, and safety.

Part 6: Conclusion

While this compound remains an under-characterized molecule, its chemical structure provides a strong basis for the hypothesis that it functions as a Histone Deacetylase inhibitor. This guide provides the comprehensive theoretical and practical framework necessary for researchers to systematically investigate this proposed mechanism of action. By following the outlined validation workflow, from initial enzymatic assays to cellular target engagement, the scientific community can elucidate the biological function of this compound, potentially uncovering a new lead for therapeutic development.

References

-

Glaser, K. B. (2007). Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells. Antioxidants & Redox Signaling, 9(3), 285-296. [Link]

-

Dowling, D. P., Gantt, S. L., & Christianson, D. W. (2008). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Biochemistry, 47(49), 12555–12564. [Link]

-

Tan, J., Cang, S., Ma, Y., Sauve, A. A., & Liu, Y. (2010). Histone deacetylase inhibitors: Biology and mechanism of action. Cancer Journal (Sudbury, Mass.), 16(1), 23-29. [Link]

-

Li, Z., & Zhu, W. G. (2014). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Acta Haematologica, 131(3), 153-167. [Link]

-

Wang, D., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Oncotarget, 7(33), 53456–53468. [Link]

-

Sura, A. S., & Pae, A. N. (2023). Mechanism of action of HDAC inhibitors. ResearchGate. [Link]

-

Wang, D., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. PubMed. [Link]

-

Wang, D., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. National Institutes of Health (NIH). [Link]

-

Oyelere, A. K., et al. (2009). Novel Inhibitors of Human Histone Deacetylase (HDAC) Identified by QSAR Modeling of Known Inhibitors, Virtual Screening, and Experimental Validation. Journal of Medicinal Chemistry, 52(14), 456-468. [Link]

-

Oyelere, A. K., et al. (2009). Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. Johns Hopkins University. [Link]

-

Silva, A. R., et al. (2021). Examples of furan derivatives with biological activity. ResearchGate. [Link]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. National Institutes of Health (NIH). [Link]

-

N-(4-hydroxyphenyl)furan-2-carboxamide. PubChem. [Link]

-

Kolb, H. C., & Schultz, L. (2000). United States Patent. Googleapis.com. [Link]

-

Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed. [Link]

-

HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies. MDPI. [Link]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Wiley Online Library. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

-

Resorufin derivatives for treatment of oxidative stress disorders. PubChem. [Link]

-

Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. Royal Society of Chemistry. [Link]

- Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide and process for the preparation thereof.

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. National Institutes of Health (NIH). [Link]

- N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use.

- Pharmaceutical composition of N-(4-hydroxyphenyl) retinamide having increased bioavailability.

-

New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. National Institutes of Health (NIH). [Link]

Sources

- 1. N-(4-hydroxyphenyl)furan-2-carboxamide | C11H9NO3 | CID 747955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwithnj.com [researchwithnj.com]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to the Biological Activity Screening of N-(3-hydroxyphenyl)furan-2-carboxamide

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, N-(3-hydroxyphenyl)furan-2-carboxamide. Given the limited existing data on this specific molecule, this document establishes a scientifically rigorous screening cascade, beginning with computational profiling and progressing through targeted enzymatic assays, cell-based functional screens, and selectivity profiling. The core hypothesis centers on the potential for this compound to act as an inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a therapeutically relevant target in oncology and cardiovascular diseases. This guide provides not only detailed, step-by-step protocols for key experiments but also the scientific rationale behind the proposed workflow, empowering researchers in drug discovery to systematically evaluate the compound's biological potential.

Introduction and Rationale

This compound is a small molecule belonging to the furan-2-carboxamide class. While direct biological data is scarce, its chemical scaffold is present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. Structurally, the furan-2-carboxamide moiety is a known pharmacophore that can participate in various biological interactions[4][5]. The presence of a hydroxyphenyl group further suggests potential for hydrogen bonding with protein targets.

Notably, similar structures have been identified as intermediates in the synthesis of potent inhibitors of Rho-associated kinase (ROCK)[6][7]. The Rho/ROCK signaling pathway is a critical regulator of cytoskeletal dynamics, cell migration, and proliferation[8][9][][11]. Its dysregulation is implicated in numerous pathologies, including cancer metastasis, hypertension, and neurological disorders, making ROCK an attractive therapeutic target[8][12][13]. This structural precedent forms the central hypothesis for this screening guide: This compound is a potential inhibitor of ROCK kinases.

This guide will therefore focus on a screening cascade designed to rigorously test this hypothesis and explore broader biological activities.

Proposed Screening Cascade

A hierarchical approach is essential to efficiently allocate resources and build a comprehensive biological profile of a novel compound. The proposed cascade ensures that each stage of investment is justified by data from the previous stage.

Caption: Proposed hierarchical screening cascade for this compound.

Phase 1: In Silico and Physicochemical Profiling

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable predictions about the compound's drug-likeness and potential biological targets.

ADMET Prediction

-

Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to identify potential liabilities early.

-

Methodology: Utilize web-based platforms such as ADMETlab 2.0 or admetSAR[14][15][16]. These tools predict a range of parameters based on the compound's chemical structure (provided as a SMILES string).

-

Key Parameters to Evaluate:

-

Lipinski's Rule of Five: Assesses oral bioavailability potential[16].

-

Aqueous Solubility: Crucial for absorption and formulation.

-

CYP450 Inhibition/Induction: Predicts potential for drug-drug interactions.

-

hERG Inhibition: An early flag for potential cardiotoxicity.

-

Blood-Brain Barrier (BBB) Permeability: Indicates potential for CNS activity.

-

Mutagenicity/Carcinogenicity: Early toxicity warnings.

-

Table 1: Hypothetical In Silico ADMET Profile for this compound

| Parameter | Predicted Value | Interpretation / Threshold | Reference |

| Molecular Weight | ~217 g/mol | Pass (< 500) | [16] |

| LogP | ~2.5 | Pass (< 5) | [16] |

| H-Bond Donors | 2 | Pass (≤ 5) | [16] |

| H-Bond Acceptors | 3 | Pass (≤ 10) | [16] |

| BBB Permeability | Low | Low potential for CNS side effects | [15] |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity | [15] |

| Ames Mutagenicity | Non-mutagen | Low risk of mutagenicity | [14] |

-

Rationale: This initial screen acts as a go/no-go decision point. A compound with multiple predicted liabilities (e.g., high mutagenicity risk, predicted hERG inhibition) might be deprioritized or flagged for early experimental validation of those specific risks[17].

Phase 2: Primary Screening - Biochemical ROCK1 Inhibition

The primary screen directly tests the central hypothesis by measuring the compound's ability to inhibit the enzymatic activity of purified ROCK1 protein.

-

Objective: To determine the in vitro potency (IC50) of this compound against ROCK1 kinase.

-

Assay Principle: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method. It quantifies the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater enzyme inhibition[18][19].

Detailed Protocol: ROCK1 Biochemical Inhibition Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a serial dilution plate (e.g., 11-point, 1:3 dilution) in DMSO, starting from 1 mM. This will be the source for the final assay concentrations.

-

Thaw recombinant human ROCK1 enzyme, S6 kinase substrate peptide, and ATP on ice. Prepare working solutions in kinase assay buffer as recommended by the kit manufacturer (e.g., BPS Bioscience)[18].

-

-

Assay Execution (384-well plate format):

-

Add 2.5 µL of kinase buffer containing the ROCK1 enzyme to all wells.

-

Add 0.5 µL of the compound serial dilutions to the sample wells. Add 0.5 µL of DMSO to positive (no inhibitor) and negative (no enzyme) control wells.

-

Causality Check: A brief pre-incubation (10-15 minutes) at room temperature allows the compound to bind to the enzyme before the reaction is initiated.

-

Initiate the kinase reaction by adding 2 µL of a master mix containing the S6 substrate and ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents sequentially according to the manufacturer's protocol[20].

-

Read luminescence on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Trustworthiness: The inclusion of a known ROCK inhibitor (e.g., Y-27632) as a reference compound is critical to validate the assay's performance and provide a benchmark for potency.

Phase 3: Secondary and Cellular Screening

A hit from the primary biochemical screen (typically defined as IC50 < 10 µM) must be validated in a cellular context to confirm target engagement and functional effects.

Cell-Based Target Engagement: p-MYPT1 ELISA

-

Objective: To measure the inhibition of ROCK activity within intact cells by quantifying the phosphorylation of its direct substrate, Myosin Phosphatase Target Subunit 1 (MYPT1)[12][21].

-

Assay Principle: This is an ELISA-based method where cells are treated with the compound, lysed, and the level of phosphorylated MYPT1 (at Thr853) is measured using a specific antibody. A decrease in the p-MYPT1 signal indicates cellular ROCK inhibition[12][21].

Caption: Simplified Rho/ROCK signaling pathway highlighting the inhibitory target of the compound.

-

Rationale: This assay is a crucial step to bridge the gap between biochemical potency and cellular activity. It confirms that the compound can permeate the cell membrane and engage its intended target in the complex intracellular environment[21].

Phenotypic Screening: Wound Healing (Scratch) Assay

-

Objective: To assess the functional consequence of ROCK inhibition by measuring the compound's effect on collective cell migration, a key process regulated by the ROCK pathway[22].

-

Assay Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored by microscopy. ROCK inhibitors are expected to slow this process[19][22][23].

Detailed Protocol: Wound Healing Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa or MDA-MB-231) in a 24-well plate and grow until a confluent monolayer is formed.

-

Pre-treatment (Optional): To distinguish between anti-migratory and anti-proliferative effects, cells can be pre-treated with a proliferation inhibitor like Mitomycin C.

-

Wound Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of each well. Apply consistent pressure to ensure uniform wound width[22][23]. Using commercially available inserts can improve reproducibility[24].

-

Washing: Gently wash the wells twice with PBS to remove dislodged cells[23].

-

Compound Treatment: Add fresh media containing the desired concentrations of this compound (and controls like DMSO vehicle and Y-27632) to the wells.

-

Imaging: Immediately place the plate on an automated microscope with an environmental chamber (37°C, 5% CO2). Capture images of the same wound area in each well at T=0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours[22].

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

-

Calculate the percent wound closure for each condition relative to its T=0 image.

-

Compare the rate of closure between treated and control groups.

-

Table 2: Representative Data from a Wound Healing Assay

| Treatment | Concentration | % Wound Closure (24h) |

| Vehicle (0.1% DMSO) | - | 95.2 ± 4.1% |

| Y-27632 (Positive Control) | 10 µM | 25.7 ± 3.5% |

| Test Compound | 1 µM | 78.1 ± 5.2% |

| Test Compound | 10 µM | 41.5 ± 4.8% |

Phase 4: Selectivity and Off-Target Profiling

Demonstrating that a compound is selective for its intended target is paramount in modern drug discovery to minimize the risk of off-target toxicity[25].

-

Objective: To determine the selectivity profile of this compound by screening it against a broad panel of other protein kinases.

-

Methodology: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Promega) that offers screening against large panels of kinases (e.g., >100 or >300 kinases)[20][26][27].

-

Execution:

-

Primary Screen: The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the entire panel.

-

Follow-up: Any kinases that show significant inhibition (e.g., >50% inhibition) are then selected for full IC50 determination.

-

-

Data Interpretation: The results are often visualized as a "kinome tree" to map the selectivity. An ideal compound will show high potency for ROCK1 and ROCK2 with minimal activity against other kinases, especially those within the same family (AGC kinases)[25][28]. A highly selective compound provides greater confidence that the observed cellular phenotype is due to on-target activity.

Conclusion and Future Directions

This guide presents a logical and resource-efficient pathway for the initial biological characterization of this compound. The proposed workflow, centered on a testable hypothesis of ROCK inhibition, progresses from broad computational predictions to specific biochemical and cellular assays. Positive results from this cascade—specifically, potent biochemical IC50, confirmation of cellular target engagement, a corresponding functional phenotype, and a clean selectivity profile—would provide a strong rationale for advancing the compound into more complex studies. Future steps would include mechanism of action studies (e.g., ATP-competition assays), pharmacokinetic profiling in animal models, and ultimately, evaluation in relevant in vivo disease models. This structured approach ensures a robust and data-driven evaluation, maximizing the potential for discovering a novel therapeutic lead.

References

-

Title: Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases Source: PubMed URL: [Link]

-

Title: How to do Wound Healing (Scratch) Assay for Cell Migration Analysis Source: BenchSci URL: [Link]

-

Title: What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? Source: PMC URL: [Link]

-

Title: Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components Source: MDPI URL: [Link]

-

Title: Rho Signaling Pathway Source: Creative Diagnostics URL: [Link]

-

Title: ROCK Signaling Pathway Source: Creative Diagnostics URL: [Link]

-

Title: Wound healing migration assay (Scratch assay) Source: Protocols.io URL: [Link]

-

Title: Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides Source: PMC URL: [Link]

-

Title: ROCK1 Kinase Assay Kit Source: BPS Bioscience URL: [Link]

-

Title: Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases Source: SciSpace URL: [Link]

-

Title: Wound Healing and Migration Assays Source: ibidi URL: [Link]

-

Title: Overview of the wound healing assay preparation protocols Source: ResearchGate URL: [Link]

-

Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]

-

Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC URL: [Link]

-

Title: Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives Source: MDPI URL: [Link]

-

Title: ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness Source: Royal Society of Chemistry URL: [Link]

-

Title: ChemInform Abstract: Synthesis and Biological Activity of Furan Derivatives Source: Request PDF on ResearchGate URL: [Link]

-

Title: ADMETlab 2.0 Source: ADMETlab URL: [Link]

-

Title: Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides Source: PMC URL: [Link]

-

Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Bioinformatics | Oxford Academic URL: [Link]

-

Title: Examples of furan derivatives with biological activity Source: ResearchGate URL: [Link]

-

Title: Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays Source: Request PDF on ResearchGate URL: [Link]

-

Title: Using ADMET to Move Forward from Drug Discovery to Development Source: Bitesize Bio URL: [Link]

-

Title: ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective Source: Clinical Tree URL: [Link]

-

Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18) Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives Source: ResearchGate URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]